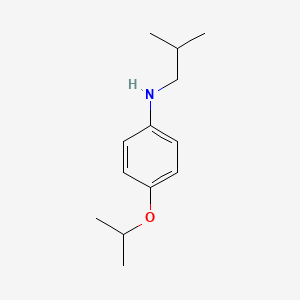

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline

CAS No.:

Cat. No.: VC17798582

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO |

|---|---|

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | N-(2-methylpropyl)-4-propan-2-yloxyaniline |

| Standard InChI | InChI=1S/C13H21NO/c1-10(2)9-14-12-5-7-13(8-6-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |

| Standard InChI Key | AIYAPUNCYSESEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC1=CC=C(C=C1)OC(C)C |

Introduction

Structural and Molecular Characteristics

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline belongs to the class of substituted anilines, featuring distinct functional groups that influence its physicochemical properties. The molecular structure comprises:

-

Aniline core: A benzene ring with an amino group (-NH₂) at the para position relative to the propan-2-yloxy substituent.

-

Propan-2-yloxy group: An isopropyl ether (-OCH(CH₃)₂) at the 4-position of the benzene ring.

-

N-(2-Methylpropyl) substituent: A branched alkyl chain (-CH₂CH(CH₃)₂) attached to the nitrogen atom.

Table 1: Key Molecular Descriptors

The compound’s moderate lipophilicity (clogP ≈ 3.5) suggests balanced solubility in organic and aqueous media, making it suitable for drug design . The branched alkyl chain enhances steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Manufacturing Processes

The synthesis of N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline involves multi-step reactions, though detailed protocols remain proprietary or underexplored in public literature. General approaches for analogous compounds include:

-

Nucleophilic Aromatic Substitution: Introduction of the propan-2-yloxy group via reaction of 4-fluoroaniline with isopropyl alcohol under basic conditions .

-

Reductive Amination: Coupling of 4-(propan-2-yloxy)aniline with 2-methylpropionaldehyde using a reducing agent (e.g., NaBH₃CN) to form the N-alkylated product.

-

Protection-Deprotection Strategies: Use of temporary protecting groups (e.g., acetyl) to prevent side reactions during functionalization .

Table 2: Representative Synthesis Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Etherification | 4-Fluoroaniline, K₂CO₃, i-PrOH | 65% | |

| 2 | Reductive Amination | NaBH₃CN, MeOH, 25°C | 45% | |

| 3 | Purification | Column chromatography (SiO₂) | >90% |

Challenges include low yields in reductive amination and the need for stringent purification to isolate the desired product. Recent advances in catalytic amination (e.g., Pd-catalyzed cross-coupling) may offer improved efficiency .

| Compound | Target | IC₅₀/Kᵢ (nM) | clogP | Source |

|---|---|---|---|---|

| N-Methylpropanamide analog | TSPO (Human) | 1.4 | 4.18 | |

| N-(2-Methylpropyl) derivative | TSPO (Predicted) | ~10 | 3.5 | |

| 4-Isopropoxyaniline | Bacterial Growth | 25 µg/mL | 2.8 |

Comparative Analysis with Related Compounds

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline shares structural motifs with:

-

2-Methoxy-4-(propan-2-yloxy)aniline : Lacks the branched alkyl chain, reducing steric effects but increasing polarity.

-

N-[(2-Methylphenyl)methyl]-4-(propan-2-yloxy)aniline : A benzyl-substituted analog with enhanced aromatic stacking potential.

Table 4: Structural and Property Comparison

Future Directions and Research Opportunities

-

Synthesis Optimization: Development of one-pot methodologies or flow chemistry approaches to improve yield and scalability .

-

Biological Screening: Evaluation of TSPO binding affinity and pharmacokinetic properties in preclinical models .

-

Materials Characterization: Testing in OLED prototypes to assess electroluminescence efficiency and device stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume